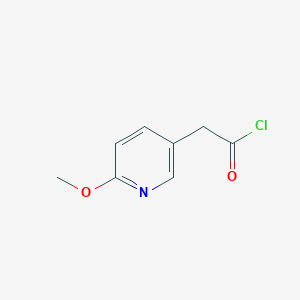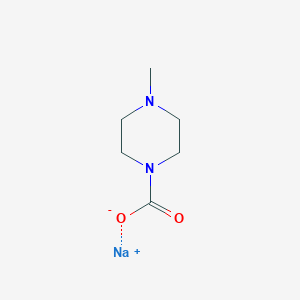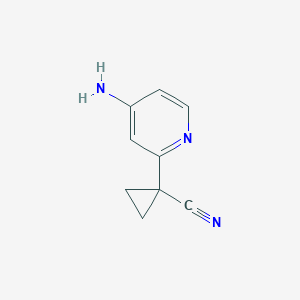
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the anthracenedione family, characterized by its anthracene core substituted with amino and phenoxy groups. Its molecular formula is C({30})H({24})N({4})O({6}), and it has a molecular weight of approximately 512.54 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to form 1,4,5,8-tetranitroanthracene.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride (SnCl(_2)) in hydrochloric acid (HCl).
Phenoxylation: The amino-substituted anthracene is then reacted with phenoxyphenol derivatives under basic conditions to introduce the phenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The amino and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and phenoxy groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,3,5,6-Tetraamino-1,4-benzoquinone
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
88600-46-8 |
|---|---|
Formule moléculaire |
C38H28N4O6 |
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H28N4O6/c39-27-19-29(47-25-15-7-13-23(17-25)45-21-9-3-1-4-10-21)35(41)33-31(27)38(44)34-32(37(33)43)28(40)20-30(36(34)42)48-26-16-8-14-24(18-26)46-22-11-5-2-6-12-22/h1-20H,39-42H2 |
Clé InChI |
QOXRYSFFPXGXCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C(=CC(=C5N)OC6=CC=CC(=C6)OC7=CC=CC=C7)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)





![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)





